Vildagliptin carboxy acid metabolite
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Overview
Description
Vildagliptin carboxy acid metabolite, also known as M20.7, is a major metabolite of vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. Vildagliptin is used in the treatment of type 2 diabetes mellitus. The metabolite is formed through the hydrolysis of the nitrile group in vildagliptin, resulting in the carboxylic acid derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vildagliptin carboxy acid metabolite involves the hydrolysis of vildagliptin. This process is typically catalyzed by dipeptidyl peptidase enzymes in the human body. In an industrial setting, the hydrolysis can be achieved using acidic or basic conditions. The reaction is carried out by dissolving vildagliptin in a suitable solvent, such as water or methanol, and then adding an acid or base to catalyze the hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes. The process involves large-scale hydrolysis of vildagliptin under controlled conditions to ensure high yield and purity of the metabolite. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the carboxy acid metabolite .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin carboxy acid metabolite undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Vildagliptin carboxy acid metabolite has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vildagliptin and its metabolites.
Biology: Studied for its role in the metabolism and pharmacokinetics of vildagliptin.
Medicine: Investigated for its potential effects on renal function and its role in the treatment of type 2 diabetes mellitus.
Industry: Used in the development and quality control of pharmaceutical formulations containing vildagliptin.
Mechanism of Action
The mechanism of action of vildagliptin carboxy acid metabolite involves its interaction with dipeptidyl peptidase IV (DPP-IV) enzymes. By inhibiting DPP-IV, the metabolite prevents the degradation of incretin hormones, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which promote insulin secretion and regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: A DPP-IV inhibitor with a similar mechanism of action.
Linagliptin: A DPP-IV inhibitor with a longer half-life compared to vildagliptin.
Uniqueness
Vildagliptin carboxy acid metabolite is unique due to its specific formation through the hydrolysis of vildagliptin. Its interaction with DPP-IV and the resulting pharmacokinetic profile make it distinct from other DPP-IV inhibitors .
Biological Activity
Vildagliptin is an oral medication primarily used for the management of type 2 diabetes mellitus, functioning as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its major metabolite, the carboxylic acid metabolite M20.7 (also referred to as LAY151), plays a significant role in its pharmacological profile. This article explores the biological activity of M20.7, focusing on its metabolic pathways, pharmacokinetics, effects on DPP-4 activity, and potential implications in therapeutic contexts.
Metabolism and Pharmacokinetics
Vildagliptin undergoes extensive metabolism primarily through hydrolysis at the cyano group, producing M20.7 as a major metabolite. In humans, approximately 55% of circulating drug-related material post-administration is attributed to M20.7, making it a significant component of vildagliptin's pharmacokinetic profile . The following table summarizes the metabolic pathways and excretion profiles:
Metabolite | Pathway | % of Total Drug-Related Material | Main Excretion Route |
---|---|---|---|
Vildagliptin | Hydrolysis at cyano group | 25.7% | Urine (22.6% unchanged) |
M20.7 | Hydrolysis | 55% | Urine |
M15.3 | Amide bond hydrolysis | Minor component | Feces |
M20.2 | Glucuronidation | Minor component | Feces |
The absorption of vildagliptin is rapid, with peak plasma concentrations reached approximately 1.1 hours after oral administration . The terminal half-life of vildagliptin is about 2.8 hours, indicating a relatively short duration of action.
Biological Activity and DPP-4 Inhibition
Vildagliptin exerts its primary pharmacological effect by inhibiting DPP-4, an enzyme that deactivates incretin hormones such as GLP-1 and GIP, which are crucial for insulin secretion and glucose homeostasis . While vildagliptin demonstrates potent DPP-4 inhibition with IC50 values ranging from 2 to 20 nM across various species , studies indicate that M20.7 has negligible effects on DPP-4 activity . This suggests that while M20.7 is a significant metabolite, it does not contribute to the therapeutic efficacy of vildagliptin.
Case Studies and Research Findings
Several studies have investigated the implications of M20.7 in clinical settings:
- Renal Impairment Study : A study using a rat model simulating chronic renal failure indicated that M20.7 levels increased significantly (by 7.51 times) in plasma compared to normal conditions . This finding suggests that renal impairment may alter the pharmacokinetics of vildagliptin and its metabolites.
- Hepatic Gene Expression : Research exploring the effects of vildagliptin and M20.7 on gene expression in liver cells found that both compounds induced pro-inflammatory genes such as S100A8 and S100A9 . This raises questions about potential hepatic side effects associated with their use.
- Combination Therapy Efficacy : In combination therapy studies with metformin or thiazolidinediones, vildagliptin has shown synergistic effects on glucose lowering in obese rat models, although specific contributions from M20.7 were not detailed .
Properties
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNLUFQUDQQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.